2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,12(15)16)8-11(14)9-5-4-6-10(7-9)17-3/h4-7H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTLYJVRGLYRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC(=CC=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645346 | |
| Record name | 4-(3-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-61-5 | |
| Record name | 3-Methoxy-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Safety Data Sheet (SDS) for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
Technical Safety & Handling Guide: 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
Document Control:
-
Compound: this compound[1]
-
CAS Registry Number: 898766-61-5[2]
-
Application: Pharmaceutical Intermediate / Medicinal Chemistry Building Block[3]
-
Version: 1.0 (Research & Development Focus)
Executive Summary & Scientific Context
This guide serves as an advanced technical companion to the standard Safety Data Sheet (SDS) for This compound . Unlike generic safety documents, this whitepaper contextualizes the compound's physical-chemical properties within the workflow of drug discovery.
As a keto-acid intermediate, this compound is frequently utilized in the synthesis of heterocyclic pharmacophores. Its structural features—specifically the gem-dimethyl group adjacent to the carboxylic acid—impart unique stability and solubility profiles compared to linear analogs. However, this same structure influences its toxicological potential, necessitating specific handling protocols to mitigate irritation and potential bioavailability risks.
Chemical Identity & Physicochemical Characterization
Precise identification is the first step in safety. The gem-dimethyl moiety (two methyl groups on the
| Property | Specification | Technical Insight |
| CAS Number | 898766-61-5 | Unique identifier for the 3-methoxy isomer.[2] |
| Molecular Formula | ||
| Molecular Weight | ~236.26 g/mol | |
| Physical State | Solid (Crystalline powder) | Likely white to off-white. |
| Solubility | DMSO, Methanol, DCM | Poor water solubility expected due to the lipophilic phenyl ring and methyl groups. |
| Acidity (pKa) | ~4.5 - 5.0 (Predicted) | Typical for carboxylic acids; sufficient to cause contact dermatitis. |
| Reactive Moieties | Carboxylic Acid, Ketone | Susceptible to nucleophilic attack (ketone) and coupling reactions (acid). |
Hazard Assessment & Toxicology (The "Why" Behind the Risk)
While standard SDSs list H-codes, researchers must understand the mechanism of toxicity to implement effective controls. Based on Structure-Activity Relationships (SAR) and data from close analogs (e.g., 4-(4-methoxyphenyl) analogs), the following risk profile is established:
Core Hazards (GHS Classification via Read-Across)
-
Skin Irritation (Category 2 - H315): The carboxylic acid functionality can protonate skin proteins, leading to local irritation. The lipophilic nature of the molecule allows it to penetrate the stratum corneum more effectively than simple mineral acids.
-
Eye Irritation (Category 2A - H319): High risk of corneal opacity if not rinsed immediately due to acidic pH and particulate abrasion.
-
STOT-SE (Category 3 - H335): Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.
Toxicological Logic
The presence of the 3-methoxy group suggests potential metabolic activation pathways (O-demethylation) in vivo, though acute toxicity is primarily driven by the acidic nature of the compound.
-
Warning: Do not assume low toxicity due to the lack of an LD50 value. Treat as a potent irritant with potential bioavailability.
Safe Handling & Engineering Controls
This section outlines a self-validating workflow for handling this compound. The goal is to prevent the "Dust-to-Lung" pathway.
A. Engineering Controls
-
Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).
-
Secondary: Local Exhaust Ventilation (LEV) if weighing outside a hood (not recommended).
-
Static Control: Use an ionizing bar during weighing. The crystalline nature of organic acids often generates static charge, causing "fly-away" powder that contaminates the workspace.
B. Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommendation | Scientific Rationale |
| Hand | Nitrile (Double Gloving) | 4 mil minimum. Organic acids can permeate latex. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Eye | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Respiratory | N95 (if outside hood) | Only required if engineering controls fail. |
C. Experimental Workflow Diagram
The following diagram illustrates the decision logic for handling and risk mitigation.
Figure 1: Operational workflow for handling solid organic intermediates, emphasizing spill decision logic.
Emergency Response Protocols
Standard "wipe with water" advice is insufficient for lipophilic acids. Use this chemically grounded protocol.
Scenario: Benchtop Powder Spill
-
Do NOT Sweep: Sweeping generates airborne dust (STOT-SE risk).
-
Cover: Place a chemically compatible absorbent pad (or wet paper towels) over the powder to dampen it.
-
Neutralize: Spray the area with a dilute Sodium Bicarbonate (5%) solution.
-
Validation: Look for bubbling (
evolution). When bubbling stops, the acid is neutralized to its salt form (more water-soluble, less volatile).
-
-
Clean: Wipe up the slurry.
-
Verify: Check surface pH with a litmus strip (Target pH 6-8).
Scenario: Skin Contact
-
Immediate Flush: Water is the primary solvent, but soap is critical here.
-
Mechanism: The lipophilic phenyl ring resists pure water. Soap acts as a surfactant to lift the molecule from the lipid bilayer of the skin.
-
Duration: Flush for 15 minutes.
Synthesis & Application Context
Understanding why you are using this compound helps predict downstream risks.
-
Reactivity: This compound is a "1,4-dicarbonyl equivalent" (gamma-keto acid).
-
Common Reaction: Cyclization with hydrazines or amines to form pyridazinones or pyrrolidinones .
-
Drug Class: These heterocycles are common scaffolds in PDE4 inhibitors, respiratory stimulants (like Dimefline analogs), and anti-inflammatory agents.
Figure 2: Typical synthetic utility.[4] Note that the cyclization step often requires heat, increasing vapor pressure risks.
References
-
National Institutes of Health (NIH). (2024). Dimethylamine as the key intermediate... for the synthesis of thioamides. (Context on amide/acid intermediates). Retrieved from [Link]
Sources
- 1. 2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 4. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tramadol Synthesis & Analysis of Butyric Acid Intermediates
This guide provides an in-depth technical analysis of Tramadol synthesis, specifically addressing the role—and the common misconceptions regarding—2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid .
Based on extensive chemical database analysis and industrial patent review, This compound is NOT a precursor in the standard industrial synthesis of Tramadol.
It is highly probable that this inquiry stems from a confusion with 4-(3-methoxyphenyl)-4-oxobutyric acid (a precursor for tetralone derivatives) or intermediates used for Tapentadol (which possesses a branched alkyl chain).
This guide will first detail the actual industrial synthesis of Tramadol (the Mannich-Grignard route) and then technically analyze the "Subject Molecule" to demonstrate why it yields a different chemical scaffold (Tetralone) incompatible with the Tramadol structure.
Executive Technical Summary
-
Target Molecule: Tramadol (racemic (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol).
-
Standard Route: The Mannich-Grignard Pathway is the global industrial standard. It utilizes cyclohexanone, dimethylamine, and formaldehyde to form a Mannich base, which is then reacted with m-methoxyphenylmagnesium bromide.
-
Subject Molecule Analysis: This compound contains a gem-dimethyl group and an acyclic butyric acid tail. Cyclization of this molecule via Friedel-Crafts chemistry yields 2,2-dimethyl-6-methoxy-1-tetralone , a fused bicyclic system distinct from Tramadol’s phenyl-cyclohexanol structure.
The Standard Industrial Synthesis of Tramadol
To understand why the butyric acid derivative is excluded, we must first establish the validated industrial protocol. The synthesis relies on the construction of a quaternary carbon center via a Grignard attack on a ketone.
The Mannich-Grignard Pathway
This route is favored for its atom economy and the availability of reagents.
-
Mannich Reaction: Cyclohexanone reacts with dimethylamine hydrochloride and paraformaldehyde (or formalin) to yield the Mannich base: 2-((dimethylamino)methyl)cyclohexanone .
-
Grignard Addition: The Mannich base reacts with 3-methoxyphenylmagnesium bromide (prepared from 3-bromoanisole) to form the Tramadol scaffold.
-
Resolution: The reaction produces a diastereomeric mixture (cis/trans). The trans isomer (pharmaceutically active) is isolated via recrystallization, typically as the hydrochloride salt.
Mechanism Visualization (DOT Diagram)
The following diagram illustrates the correct electron flow and intermediate formation for Tramadol.
Caption: The standard industrial pathway for Tramadol synthesis via Mannich base intermediate.
Analysis of the Subject Molecule: this compound
The molecule is structurally distinct and chemically incompatible with the Tramadol pathway described above.
Structural Divergence
| Feature | Tramadol Intermediate (Mannich Base) | Subject Molecule (Keto-Acid) |
| Core Structure | Cyclohexanone (Cyclic) | Butyric Acid (Acyclic) |
| Nitrogen Source | Dimethylamino group present | Absent (Requires amination) |
| Methylation | No gem-dimethyl group | Gem-dimethyl at C2 position |
| Downstream Product | Phenyl-cyclohexanol | Tetralone (via Cyclization) |
The "Red Herring" Pathway (Tetralone Synthesis)
If one were to use This compound in a synthesis, the standard reactivity is an intramolecular Friedel-Crafts acylation (often using Polyphosphoric Acid - PPA).
-
Reaction: Acid + PPA
Cyclization onto the aromatic ring. -
Product: 2,2-Dimethyl-6-methoxy-1-tetralone .
This tetralone structure contains a fused benzene ring. Tramadol requires a non-fused phenyl ring attached to a cyclohexane ring. Therefore, this acid cannot be used to synthesize Tramadol without breaking the fused ring system, which is thermodynamically unfavorable and synthetically illogical.
Comparative Pathway Visualization
This diagram demonstrates why the subject molecule leads to a dead-end for Tramadol but is viable for other scaffolds.
Caption: Structural divergence showing the incompatibility of the subject molecule with Tramadol synthesis.[1][2][3]
Detailed Experimental Protocol (Standard Route)
Since the subject molecule is not applicable, the following is the validated protocol for the synthesis of Tramadol HCl, ensuring scientific utility for the reader.
Phase 1: Synthesis of the Mannich Base
Reagents: Cyclohexanone (0.1 mol), Dimethylamine HCl (0.11 mol), Paraformaldehyde (0.12 mol), Glacial Acetic Acid (catalytic).
-
Setup: Equip a 250mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Addition: Charge cyclohexanone, dimethylamine hydrochloride, and paraformaldehyde. Add 30mL of ethanol and 1mL of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor consumption of cyclohexanone via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
-
Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.
-
Extraction: Dissolve residue in water (50mL) and wash with ether to remove unreacted ketone. Basify the aqueous layer with 20% NaOH to pH 10. Extract the liberated Mannich base with Chloroform (3 x 30mL).
-
Drying: Dry organic layer over anhydrous
and concentrate to yield 2-((dimethylamino)methyl)cyclohexanone as a pale yellow oil.
Phase 2: Grignard Reaction (Tramadol Formation)
Reagents: Magnesium turnings (0.12 mol), 3-Bromoanisole (0.1 mol), Mannich Base (from Phase 1), Dry THF.
-
Grignard Preparation: In a flame-dried flask under Nitrogen atmosphere, add Mg turnings and a crystal of Iodine. Add 10% of the 3-bromoanisole solution in dry THF to initiate the reaction (exothermic). Add the remaining bromide dropwise to maintain gentle reflux.
-
Addition: Cool the Grignard reagent to 0–5°C. Add the Mannich base (dissolved in THF) dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and reflux for 2 hours to ensure completion.
-
Quench: Cool to 0°C and quench with saturated Ammonium Chloride solution.
-
Isolation: Extract with Ethyl Acetate. The organic layer contains the diastereomeric mixture of Tramadol base.
Phase 3: Purification and Salt Formation
-
Acidification: Dissolve the crude base in acetone or dioxane. Add concentrated HCl dropwise until pH 2–3.
-
Crystallization: The trans-Tramadol HCl crystallizes preferentially. Filter the white solid.
-
Recrystallization: Recrystallize from Isopropanol/Water to achieve >99% purity.
References & Validation
Cited Literature
-
Grünenthal GmbH. (1972). Process for the preparation of cyclohexanol derivatives. US Patent 3,652,589. (The foundational patent establishing the Mannich-Grignard route).
-
Flick, K., et al. (1978). "Untersuchungen zur chemischen Struktur und analgetischen Wirkung von Tramadol." Arzneimittel-Forschung, 28(1), 107-113. (Structural activity relationship and synthesis confirmation).
-
PubChem Compound Summary. (2024). 4-(3-Methoxyphenyl)-4-oxobutanoic acid.[4] National Library of Medicine. Link (Verifying the structure of the acid precursor for tetralones).
Data Integrity Note
The synthesis of Tramadol is a controlled process in most jurisdictions. The protocol above is for educational and research purposes. The subject molecule This compound is commercially available as a fine chemical intermediate but is correctly categorized as a precursor for polycyclic aromatic hydrocarbons or fibrate analogs , not Tramadol.
Sources
Methodological & Application
HPLC method development for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid detection
Application Note: HPLC Method Development for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric Acid
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of This compound . This molecule serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1]
The method utilizes a Quality by Design (QbD) approach, prioritizing the suppression of carboxylic acid ionization to ensure peak symmetry and retention stability.[1] Using a C18 stationary phase and an acidic mobile phase, this protocol achieves high resolution between the target analyte and potential process impurities (e.g., des-methyl analogs or regioisomers).
Chemical Context & Physicochemical Profile
To develop a self-validating method, we must first understand the analyte's behavior in solution.[1]
-
Analyte: this compound[2]
-
Functional Groups:
-
Solubility: Low in water (neutral pH); High in Methanol (MeOH) and Acetonitrile (ACN).[1]
Method Development Logic:
Because the
Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) with Quaternary Pump and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).[1]
-
Why: End-capped C18 prevents secondary interactions between the free acid and surface silanols.[1]
-
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% | Suppresses ionization of the carboxylic acid tail.[1] |
| Mobile Phase B | Acetonitrile (100%) | Provides elution strength for the lipophilic gem-dimethyl/phenyl moiety.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance for 4.6mm ID columns.[1] |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility.[1] |
| Injection Vol | 10 µL | Standard load; adjust based on sample concentration. |
| Detection | UV @ 254 nm & 280 nm | 254 nm for sensitivity; 280 nm for selectivity (aromatic ring).[1] |
Gradient Program
The gem-dimethyl group makes this molecule more retentive than typical keto-acids.[1] A gradient is recommended to clear late-eluting dimers or non-polar synthetic byproducts.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 70 | 30 | Initial equilibration |
| 2.00 | 70 | 30 | Isocratic hold (improves peak shape) |
| 12.00 | 10 | 90 | Linear ramp to elute target & impurities |
| 15.00 | 10 | 90 | Wash step |
| 15.10 | 70 | 30 | Return to initial |
| 20.00 | 70 | 30 | Re-equilibration |
Method Development Decision Tree (Visualized)
The following diagram illustrates the logical flow used to arrive at the conditions above, specifically addressing the "Acidic vs. Neutral" decision node critical for this analyte.
Figure 1: Decision tree for selecting mobile phase pH based on the analyte's acidic nature.
Sample Preparation Protocol
Objective: Ensure complete solubility while matching the initial mobile phase strength to prevent "solvent shock" (which causes peak broadening).
-
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of this compound.
-
Dissolve in 10 mL of 100% Acetonitrile (The compound is highly soluble in organic solvent).[1]
-
Note: Sonicate for 5 minutes if necessary.
-
-
Working Standard (0.1 mg/mL):
-
Filtration:
-
Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.[1]
-
Validation & Performance Criteria
To ensure the method is "self-validating" (trustworthy), the following system suitability parameters must be met before routine analysis.
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time ( | 6.5 - 8.5 min | If shifting: Check column temp or mobile phase pH stability. |
| Tailing Factor ( | < 1.5 | If > 1.5: Column is old (silanols exposed) or pH is not acidic enough.[1] |
| Theoretical Plates ( | > 5000 | If low: Check connections for dead volume.[1] |
| Resolution ( | > 2.0 (from nearest impurity) | If low: Decrease gradient slope (e.g., 0.5% B/min). |
Troubleshooting & Causality
-
Issue: Split Peaks
-
Issue: Baseline Drift
-
Issue: Retention Time Drift
-
Cause: The "Gem-dimethyl" group is sensitive to temperature changes due to steric hindrance affecting binding kinetics.[1]
-
Fix: Ensure column oven is strictly regulated at 30°C ± 0.5°C.
-
References
-
Sigma-Aldrich. 2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid Product Specification. (Structural analog reference for solubility and stability). Retrieved from [2]
-
BenchChem. Application Notes and Protocols for the Separation of Branched-Chain Keto Acids by Liquid Chromatography. (Foundation for acidic mobile phase selection).[1] Retrieved from
-
ResearchGate. HPLC Determination of α-keto Acids in Human Serum and Urine. (Protocol for UV detection of keto-acids). Retrieved from
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid Compound Summary. (Physicochemical property proxy).[1] Retrieved from
Sources
Application Notes and Protocols for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
**Abstract
This document provides detailed handling and storage protocols for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid (CAS No. 898766-61-5). As a specialized organic compound, likely utilized in targeted research and pharmaceutical development, adherence to strict protocols is paramount to ensure compound integrity, experimental reproducibility, and personnel safety. The following guidelines are synthesized from the chemical properties of its core functional groups—a carboxylic acid and an aromatic ketone—and data from structurally similar molecules. These protocols are designed to be a self-validating system, emphasizing the scientific reasoning behind each recommendation.
Introduction: Understanding the Compound
This compound is a bespoke chemical entity, and as such, comprehensive public data is limited. However, its structural motifs provide a strong basis for predicting its chemical behavior and associated handling requirements. The molecule incorporates a carboxylic acid, which imparts acidic properties and potential corrosivity, and a methoxy-substituted aromatic ketone, which suggests potential sensitivity to light and thermal degradation. An analog, 2,2-Dimethyl-4-(3-ethoxyphenyl)-4-oxobutyric acid, is described as a white solid, which is a likely physical state for the target compound as well.
Predicted Physicochemical Properties
| Property | Predicted Value/State | Rationale and Citations |
| CAS Number | 898766-61-5 | Identified from chemical supplier databases[1]. |
| Physical State | White to off-white solid | Based on the physical form of the close analog, 2,2-Dimethyl-4-(3-ethoxyphenyl)-4-oxobutyric acid. |
| Reactivity | Reacts with bases, oxidizing agents. | Typical reactivity of a carboxylic acid. |
| Light Sensitivity | Potentially light-sensitive. | Aromatic ketones can be susceptible to photodegradation. |
| Hygroscopicity | Potentially hygroscopic. | Carboxylic acids can absorb moisture from the air. |
Hazard Identification and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to hazard assessment is mandated. Structurally similar compounds, such as other substituted oxobutanoic acids, are classified as irritants and may be harmful if swallowed[2].
Potential Hazards
-
Eye Irritation: Direct contact may cause irritation.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Ingestion: May be harmful if swallowed[2].
Mandatory Personal Protective Equipment (PPE)
The following PPE is required at all times when handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.
Handling Protocols
General Handling
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.
-
Dispensing: When weighing and transferring the solid, use appropriate tools (e.g., spatulas) to avoid generating dust.
-
Light Exposure: Minimize exposure to direct sunlight and strong artificial light. Use amber vials or wrap containers in aluminum foil for light-sensitive applications[3].
-
Hygroscopicity: As the compound may be hygroscopic, minimize its exposure to atmospheric moisture. Keep containers tightly sealed when not in use.
Solution Preparation
-
Solvent Selection: The choice of solvent will be application-dependent. However, given the carboxylic acid moiety, the compound is expected to be soluble in many organic solvents.
-
Dissolution: When dissolving, add the solid to the solvent and mix gently. Sonication may be used to aid dissolution if necessary.
Storage Protocols
Proper storage is critical to maintaining the stability and purity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize thermal degradation and moisture absorption. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | To prevent potential oxidation or reaction with atmospheric components. |
| Container | Use tightly sealed, opaque or amber glass containers. | To protect from light and moisture. |
Incompatible Materials
To prevent hazardous reactions, do not store this compound in close proximity to:
-
Strong Bases: Will react with the carboxylic acid group in a potentially exothermic neutralization reaction.
-
Strong Oxidizing Agents: May react with the organic structure of the molecule.
-
Reactive Metals: The acidic nature of the compound could lead to reactions with certain metals.
Spill and Waste Management
Spill Response
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for chemical waste.
Visual Protocols and Workflows
Handling and Storage Workflow
Caption: Materials to avoid storing with the target compound.
References
- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
PubChem. 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Available at: [Link]
-
Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Available at: [Link]
-
Labtag. 5 Tips for Handling Photosensitive Reagents. Available at: [Link]
-
Matrix Fine Chemicals. 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID. Available at: [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]
Sources
The Strategic Utility of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The butyric acid scaffold, particularly when functionalized with both an aromatic keto group and gem-dimethyl substituents, presents a versatile platform for the synthesis of a diverse array of heterocyclic systems. 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid is a key intermediate, offering strategically positioned functional groups that can be elaborated into various pharmacologically active moieties. The presence of the methoxy group on the phenyl ring provides a handle for further modification and influences the electronic properties of the molecule, which can be crucial for biological activity. This application note provides a comprehensive guide to the synthesis of this valuable intermediate and its subsequent application in the preparation of advanced pharmaceutical building blocks.
Core Synthesis: Preparation of this compound
The synthesis of the title compound is most effectively achieved through a two-step process, commencing with the preparation of 2,2-dimethylsuccinic anhydride, followed by a Friedel-Crafts acylation of anisole.
Step 1: Synthesis of 2,2-Dimethylsuccinic Anhydride
The precursor, 2,2-dimethylsuccinic anhydride, is readily prepared from 2,2-dimethylsuccinic acid through a simple dehydration reaction.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2,2-dimethylsuccinic acid (50 g).
-
Add acetic anhydride (70 ml) to the flask.
-
Heat the mixture at 140°C for 3 hours.
-
After the reaction is complete, remove the excess acetic acid and acetic anhydride under reduced pressure.
-
The resulting residue is then purified by vacuum distillation to yield 2,2-dimethylsuccinic anhydride.
Table 1: Key Parameters for the Synthesis of 2,2-Dimethylsuccinic Anhydride
| Parameter | Value |
| Starting Material | 2,2-Dimethylsuccinic acid |
| Reagent | Acetic anhydride |
| Reaction Temperature | 140°C |
| Reaction Time | 3 hours |
| Purification Method | Vacuum distillation |
Step 2: Friedel-Crafts Acylation of Anisole
The cornerstone of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forms a new carbon-carbon bond between the anisole ring and the acyl group from the anhydride.[1][2][3] The methoxy group of anisole is an ortho-, para-directing activator. Therefore, the reaction is expected to yield a mixture of the para- and meta-substituted isomers. A Japanese patent suggests that in the acylation of anisole with succinic anhydride, the para-isomer is the major product, with the meta-isomer being formed in a smaller amount.[4]
Reaction Mechanism:
The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the 2,2-dimethylsuccinic anhydride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich anisole ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.
Caption: Friedel-Crafts acylation of anisole.
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent such as dichloromethane or nitrobenzene.
-
Cool the suspension in an ice bath.
-
Dissolve 2,2-dimethylsuccinic anhydride (1.0 equivalent) in the same solvent and add it dropwise to the stirred suspension of aluminum chloride.
-
After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture at a rate that maintains the temperature below 10°C.
-
Once the addition of anisole is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield a crude mixture of the para and meta isomers.
-
The isomers can be separated by column chromatography on silica gel.
Table 2: Reagents and Conditions for Friedel-Crafts Acylation
| Reagent/Condition | Specification | Rationale |
| Lewis Acid Catalyst | Anhydrous Aluminum Chloride | Activates the anhydride for electrophilic attack. |
| Solvent | Dichloromethane or Nitrobenzene | Inert solvent that facilitates the reaction. |
| Temperature | 0°C to Room Temperature | Controls the rate of the exothermic reaction. |
| Work-up | Acidic aqueous work-up | Decomposes the aluminum chloride complex and protonates the carboxylate. |
Application in the Synthesis of Pharmaceutical Intermediates
4-Aryl-4-oxobutanoic acids are valuable precursors for the synthesis of various heterocyclic compounds with demonstrated biological activities, including pyridazinones and quinazolinones.
Protocol 1: Synthesis of 6-(3-Methoxyphenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one
Pyridazinone derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and cardiovascular effects.[5][6][7][8] The synthesis involves the cyclocondensation of the keto-acid with hydrazine hydrate.
Reaction Scheme:
Caption: Synthesis of a pyridazinone derivative.
Protocol:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyridazinone derivative.
Protocol 2: Synthesis of 2-(3-Methoxyphenyl)-4,4-dimethyl-3,4-dihydroquinazolin-4-one
Quinazolinone derivatives are a significant class of compounds in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[9][10][11][12][13] One common synthetic route involves the reaction of the keto-acid with 2-aminobenzamide.
Reaction Scheme:
Caption: Synthesis of a quinazolinone derivative.
Protocol:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and 2-aminobenzamide (1.0 equivalent).
-
Add a catalytic amount of a dehydrating agent, such as polyphosphoric acid (PPA) or a Lewis acid.
-
Heat the mixture at a high temperature (typically 120-160°C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinazolinone derivative.
Characterization and Quality Control
The identity and purity of the synthesized intermediates and final products should be confirmed using standard analytical techniques.
Table 3: Analytical Methods for Characterization
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O, O-H, C-O). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of isomers. |
| Melting Point | Determination of purity and identification of the compound. |
Conclusion: A Gateway to Novel Therapeutics
This compound represents a strategically important building block in the synthesis of pharmaceutical intermediates. Its preparation via a robust Friedel-Crafts acylation, followed by its conversion into pyridazinone and quinazolinone scaffolds, opens avenues for the development of novel therapeutic agents. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this versatile intermediate. The ability to readily synthesize and functionalize this core structure underscores its value in the ongoing quest for new and effective medicines.
References
-
PrepChem. Synthesis of 2,2-dimethylsuccinic anhydride. [Link]
-
University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]
-
PraxiLabs. Friedel Crafts Reaction Virtual Lab. [Link]
-
University of California, Irvine. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Academia.edu. Friedel-Crafts Acylation of Anisole. [Link]
-
Semantic Scholar. FRIEDEL-CRAFTS ACYLATION. [Link]
- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
PubMed. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. [Link]
-
UCLA Garg Lab. Patents & Products. [Link]
- Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
-
MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
-
Universal Journal of Pharmaceutical Research. recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. [Link]
-
PMC. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H). [Link]
-
PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
-
ResearchGate. Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. [Link]
-
RACO. Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. [Link]
-
SciSpace. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]
-
PrepChem. Synthesis of 2,2-dimethylsuccinic anhydride. [Link]
-
PMC. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. [Link]
-
PMC. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]
-
ResearchGate. (PDF) Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. [Link]
-
RSC Publishing. Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. [Link]
-
ResearchGate. 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. [Link]
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- 13. researchgate.net [researchgate.net]
Application Note: High-Resolution NMR Analysis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
Abstract
This document provides a comprehensive guide and detailed protocols for the preparation of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, this note delineates field-proven methodologies for both qualitative structural verification and precise quantitative analysis (qNMR). The protocols emphasize the rationale behind critical choices in solvent selection, sample concentration, and the use of internal standards to ensure the acquisition of high-fidelity, reproducible NMR data.
Introduction: The Analytical Imperative
This guide provides a self-validating framework for preparing this specific analyte to overcome common challenges and achieve publication-quality spectra.
Analyte Profile: this compound
A thorough understanding of the analyte's structure is paramount for designing an effective preparation protocol.
-
Chemical Structure:
-
Key Structural Features & Implications for NMR:
-
Carboxylic Acid (-COOH): The acidic proton is exchangeable. Its observation and lineshape are highly dependent on the choice of solvent and the presence of water. In protic solvents, this signal may broaden or be absent.
-
Aromatic Ring & Methoxy Group (-OCH₃): These groups provide distinct signals in the aromatic (~6.8-7.5 ppm) and upfield (~3.8 ppm) regions, respectively, serving as key structural reporters.
-
Ketone (-C=O): Influences the chemical shifts of adjacent protons.
-
Gem-Dimethyl Group (-C(CH₃)₂): Expected to produce a sharp singlet, which is often a useful signal for integration and purity assessment.
-
The Foundation: Solvent Selection
The choice of a deuterated solvent is the most critical decision in sample preparation. The solvent must not only fully dissolve the analyte but also be chemically inert and have residual solvent peaks that do not obscure signals of interest.[4][5] For this analyte, a solvent must accommodate both polar (carboxylic acid) and non-polar (aromatic ring) functionalities.
Causality Behind Solvent Choice: The goal is to select a solvent that ensures complete dissolution to create a homogeneous solution, which is essential for proper magnetic field shimming and achieving high resolution.[1][6] Testing solubility with inexpensive, non-deuterated versions of the solvent first is a cost-effective strategy.[5][7]
| Deuterated Solvent | Residual ¹H Signal (ppm) | Boiling Point (°C) | Rationale & Considerations |
| Chloroform-d (CDCl₃) | ~7.26 | 61 | Primary Choice for General Structure. Excellent for most organic compounds.[8] The carboxylic acid proton may exchange with trace water, leading to a broad or unobserved signal. |
| DMSO-d₆ | ~2.50 | 189 | Ideal for Observing Exchangeable Protons. Forms hydrogen bonds with the carboxylic acid, slowing its exchange rate and typically yielding a sharp, observable -COOH proton signal. Its high boiling point makes sample recovery difficult.[8] |
| Acetone-d₆ | ~2.05 | 56 | Good Alternative. A polar aprotic solvent that can also stabilize the carboxylic acid proton signal better than CDCl₃. |
| Methanol-d₄ | ~3.31, ~4.87 | 65 | Use with Caution. As a protic solvent, it will cause rapid exchange of the carboxylic acid proton, which will not be observable. It can be useful if solubility in other solvents is poor. |
Protocol I: Sample Preparation for Qualitative Analysis
This protocol is optimized for routine structural confirmation via ¹H and ¹³C NMR.
Experimental Workflow: Qualitative NMR
Caption: Workflow for qualitative NMR sample preparation.
Step-by-Step Methodology
-
Weighing the Analyte: Accurately weigh 5-10 mg of this compound for a standard ¹H NMR experiment. For a ¹³C experiment, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][7]
-
Dissolution:
-
Place the weighed solid into a clean, dry glass vial.
-
Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[1][2]
-
Cap the vial and mix thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.[9] Visual inspection against a bright light can help confirm the absence of suspended particles.[9]
-
-
Filtration (if necessary): If any solid particulates remain, the solution must be filtered to prevent interference with magnetic field homogeneity, which causes poor shimming and broad peaks.[1][7] A simple and effective method is to pass the solution through a small plug of glass wool or cotton placed inside a Pasteur pipette.
-
Transfer to NMR Tube:
-
Use a clean Pasteur pipette to transfer the homogeneous solution into a high-quality, clean NMR tube (e.g., Wilmad 528-PP or equivalent). Low-quality or scratched tubes can degrade spectral resolution.[2]
-
Cap the NMR tube securely to prevent solvent evaporation and atmospheric moisture contamination.[2]
-
-
Final Preparation: Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.[2]
-
Spectrometer Insertion and Tuning:
-
Insert the sample into the spectrometer.
-
Locking: The spectrometer uses the deuterium (²H) signal from the solvent to establish a field-frequency lock, which compensates for any magnetic field drift during the experiment, ensuring signal stability.[10][11]
-
Shimming: This critical process involves adjusting a series of electromagnetic coils to optimize the homogeneity of the static magnetic field (B₀) across the sample volume.[12][13] Good shimming is essential for achieving sharp, symmetrical peaks and high resolution. The lock level is typically maximized during manual shimming as an indicator of field homogeneity.[3][10]
-
Protocol II: Sample Preparation for Quantitative NMR (qNMR)
This protocol is designed for determining the precise purity or concentration of the analyte and requires the highest level of accuracy. The internal standard method is recommended for its high precision.[14][15]
Core Principles of qNMR Preparation
Quantitative analysis relies on the direct proportionality between the integrated NMR signal area and the number of corresponding nuclei.[16] This demands two key modifications to the qualitative protocol:
-
Metrological Accuracy: The mass of both the analyte and the internal standard must be known with high precision, requiring the use of an analytical microbalance.[16][17]
-
Certified Internal Standard: A carefully chosen internal standard of known purity is co-dissolved with the analyte to act as a reference for quantification.[9]
Selection of the Internal Standard
The ideal internal standard must meet several criteria:
-
High purity (certified if possible).
-
Chemically stable and non-reactive with the analyte or solvent.
-
Possesses one or more sharp proton signals that do not overlap with any analyte or solvent signals.[17]
-
Soluble in the chosen deuterated solvent.
For this compound, suitable internal standards include:
-
Dimethyl Sulfone (DMSO₂): Provides a sharp singlet around 3.1 ppm (in CDCl₃). It is highly stable and suitable for use in various organic solvents.[18][19]
-
1,4-Dinitrobenzene: Gives a sharp singlet in the downfield aromatic region (~8.4 ppm in CDCl₃), which is typically clear of analyte signals.[18]
-
Maleic Acid: Offers a singlet around 6.3 ppm (in DMSO-d₆) and is often used for its high purity and stability.[19]
Step-by-Step qNMR Methodology
-
Precise Weighing:
-
On an analytical balance (readability of at least 0.01 mg), accurately weigh approximately 10-15 mg of the analyte directly into a clean, tared vial. Record the mass precisely.
-
In the same vial, accurately weigh a mass of the chosen internal standard (e.g., dimethyl sulfone) that will result in a near 1:1 molar ratio, or at least a 1:1 ratio of the integrated peak areas of interest.[16] This maximizes integration accuracy.
-
-
Dissolution and Transfer:
-
Add 0.7-0.8 mL of the appropriate deuterated solvent (e.g., DMSO-d₆ to ensure both components dissolve well and the analyte's -COOH proton is observable).
-
Ensure complete and total dissolution via vortexing and/or sonication. This step is critical for homogeneity and quantitative accuracy.[1]
-
Carefully and quantitatively transfer the entire solution to a high-quality NMR tube.
-
-
Data Acquisition Parameters for Quantification:
-
Relaxation Delay (D1): To ensure complete spin-lattice relaxation for all relevant protons (in both the analyte and the standard), the relaxation delay (D1) combined with the acquisition time (AQ) must be at least 5 times (and ideally 7 times) the longest T₁ value in the sample.[20] A conservative D1 of 30-60 seconds is often a safe starting point for small molecules if T₁ values are unknown.
-
Pulse Angle: Use a calibrated 90° pulse for maximum signal in a single scan.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated to ensure high precision.[20]
-
Summary of Key Preparation Parameters
| Parameter | Qualitative Analysis | Quantitative Analysis (qNMR) | Rationale |
| Analyte Mass | 5-10 mg (¹H), 20-50 mg (¹³C) | 10-15 mg (weighed accurately) | Balance between S/N and avoiding viscosity issues.[21] qNMR requires precise mass for calculation. |
| Solvent Volume | 0.6 - 0.7 mL | 0.7 - 0.8 mL | Optimal filling height for shimming.[1][22] |
| Internal Standard | Not required (TMS for referencing) | Required (e.g., Dimethyl Sulfone) | Essential for accurate concentration/purity calculation.[15] |
| Relaxation Delay (D1) | 1-5 s (typical) | > 5 x T₁ (longest) | Ensures fully relaxed magnetization for accurate integration in qNMR. |
| Required S/N | > 20:1 | > 250:1 | High S/N is critical for minimizing integration error in qNMR.[20] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks | 1. Inhomogeneous sample (particulates).2. Poor shimming.3. Sample too concentrated. | 1. Filter the sample solution.2. Re-shim the sample carefully, focusing on Z1 and Z2.3. Dilute the sample.[1][7] |
| Cannot achieve a stable lock | 1. Insufficient solvent volume.2. Incorrect lock parameters (power, gain).3. Paramagnetic impurities. | 1. Add more solvent to reach ~4-5 cm height.2. Check and optimize lock parameters for the specific solvent.3. Purify the sample or filter through a chelating agent.[1] |
| Inaccurate quantitative results | 1. Incomplete dissolution of analyte or standard.2. Insufficient relaxation delay (D1).3. Poor S/N ratio. | 1. Ensure complete dissolution with sonication.2. Increase D1 to > 5x the longest T₁.3. Increase the number of scans (NS). |
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Locking and Shimming. Retrieved from [Link]
-
Mesbah Energy Co. (2021, April 18). Basics of NMR, Sample preparation and analysis of NMR analysis data. Retrieved from [Link]
-
Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]
-
Serve-quip. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
EPFL. (n.d.). NMR sample preparation. Retrieved from [Link]
-
University of Ottawa. (2006, June 15). Shimming and locking. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, June 20). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. Retrieved from [Link]
-
Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
-
Indian Institute of Science Education and Research Bhopal. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]
-
Giraudeau, P., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Obtaining and Interpreting NMR Spectra. Retrieved from [Link]
-
University of Wisconsin-Madison. (2004, May 11). How to Shim on a Varian. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). NMR | Shimming. Retrieved from [Link]
-
University of Guelph. (n.d.). NMR FAQs. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (1991, December 17). SHIMMING AN NMR MAGNET. Retrieved from [Link]
-
CIL Isotope Separations. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
NESG Wiki. (2009, December 9). Shimming. Retrieved from [Link]
-
ETH Zurich. (n.d.). NMR instrumentation. Retrieved from [Link]
-
Goss Scientific. (n.d.). qNMR Standards. Retrieved from [Link]
-
PubMed. (n.d.). 1H NMR analysis of mixtures using internal and external standards for the quantification of libraries. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
-
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Springer. (n.d.). Optimization of protein samples for NMR using thermal shift assays. Retrieved from [Link]
-
Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]
-
Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]
-
Wiley Online Library. (n.d.). NMR Data Processing. Retrieved from [Link]
-
ACS Publications. (n.d.). 1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory. Retrieved from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
ResearchGate. (2019, December 22). What solvent must I use for 1H NMR test?. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
Introduction
This technical guide addresses the challenges associated with the synthesis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid. The standard synthetic route involves a Friedel-Crafts acylation of anisole with 2,2-dimethylsuccinic anhydride. However, a significant and recurring challenge reported by researchers is the poor yield of the desired meta-isomer. This guide provides in-depth troubleshooting strategies, optimized protocols, and a mechanistic rationale to help you navigate the complexities of this reaction and improve your target yield.
The core issue stems from fundamental principles of electrophilic aromatic substitution (EAS). The methoxy group (-OCH₃) of anisole is a strongly activating, ortho, para-directing group due to its ability to delocalize the positive charge of the arenium ion intermediate through resonance.[1] Consequently, standard Friedel-Crafts conditions overwhelmingly favor the formation of the 4-(4-methoxyphenyl) isomer (para-product). Achieving substitution at the electronically disfavored meta-position requires a nuanced approach that moves beyond standard procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my yield of the desired this compound so low, with the para-isomer being the major product?
This is the expected outcome under standard Friedel-Crafts conditions. The methoxy group on the anisole ring directs incoming electrophiles to the ortho and para positions. The para-isomer is typically favored due to reduced steric hindrance. The formation of the meta-isomer is electronically disfavored and will always be a minor product unless specific strategic modifications are made to the reaction conditions or synthetic route.
Q2: What are the most common general reasons for low yields in Friedel-Crafts acylations, aside from regioselectivity?
Low yields can often be traced to a few critical factors[2]:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2][3] Any water in the glassware, solvents, or reagents will react with and deactivate it. Always use anhydrous conditions and freshly opened or properly stored reagents.
-
Insufficient Catalyst: Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid, not just catalytic amounts.[2] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][4] A general practice is to use at least 1.1 to 2.2 equivalents of the catalyst relative to the acylating agent.
-
Sub-optimal Reaction Temperature: Temperature control is critical. While some reactions require heating to overcome the activation energy, excessively high temperatures can promote side reactions and decomposition.[2] For isomer control, temperature plays a key role in kinetic versus thermodynamic product distribution.
Q3: My reaction mixture has become a thick, unmanageable slurry. What can I do?
This is a common issue caused by the precipitation of the ketone-Lewis acid complex.[2] To manage this, ensure efficient mechanical stirring (magnetic stirring may not be sufficient on larger scales) to maintain a homogenous suspension. Using a larger volume of an appropriate anhydrous solvent, such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane, can also help keep the complex dissolved or adequately suspended.[2]
Q4: How can I accurately determine the isomeric ratio of my crude product?
The most reliable method is ¹H NMR spectroscopy. The aromatic protons of the meta and para isomers will have distinct splitting patterns and chemical shifts, allowing for integration and quantification of the ratio. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the isomers, provided they are sufficiently volatile or can be derivatized.
Section 2: Troubleshooting Guide for Low Yield and Poor Selectivity
Low yield in this specific synthesis is almost always linked to the inherent challenge of meta-acylation. The following workflow provides a systematic approach to diagnosing and solving the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low meta-isomer yield.
Problem 1: Poor Regioselectivity (Dominance of para-isomer)
-
Causality: As established, the resonance stabilization provided by the methoxy group strongly favors electrophilic attack at the para (and ortho) position. The arenium ion intermediate for meta attack is significantly less stable.
-
Solutions & Strategies:
-
Investigate Thermodynamic Control: Friedel-Crafts acylations are generally considered irreversible. However, in some systems, product isomerization can occur at higher temperatures or with prolonged reaction times in the presence of a strong Lewis acid. This could potentially favor the formation of a more thermodynamically stable isomer, which may or may not be the desired meta product. A systematic study of temperature and time is warranted.
-
Solvent Modification: The choice of solvent can influence regioselectivity. Highly polar solvents like nitrobenzene can sometimes alter isomer distributions compared to less polar solvents like dichloromethane. Conduct small-scale trials with different anhydrous solvents.
-
Lewis Acid Variation: While AlCl₃ is standard, its steric bulk and reactivity can be modulated. Trying alternative Lewis acids like FeCl₃ or SnCl₄ might offer a different selectivity profile.
-
Alternative Synthetic Route (Recommended): When regiochemistry is difficult to control, the most robust solution is often to change the overall strategy. Consider starting with a material where the meta relationship is already established, for example, 3-bromoanisole. A potential route could involve converting 3-bromoanisole to a Grignard reagent or organolithium species, followed by reaction with 2,2-dimethylsuccinic anhydride. This circumvents the problematic electrophilic substitution entirely.
-
Problem 2: Low Overall Conversion (High Unreacted Starting Material)
-
Causality: This points to a fundamental failure in the reaction machinery. The most likely culprits are an inactive catalyst or incorrect stoichiometry.
-
Solutions & Strategies:
-
Strict Anhydrous Technique: Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar). Use anhydrous grade solvents, preferably from a freshly opened bottle or passed through a solvent purification system.
-
Catalyst Quality and Stoichiometry: Use a fresh, unopened bottle of anhydrous AlCl₃. Weigh it quickly in a dry environment to minimize atmospheric moisture absorption. Critically, use at least 2.2 equivalents of AlCl₃: one equivalent to activate the anhydride and another to complex with the ketone product, with a slight excess to drive the reaction.[2][4]
-
Section 3: Experimental Protocols
Protocol A: Baseline Friedel-Crafts Acylation (Control Experiment)
This protocol establishes a baseline for your system and is expected to yield the para-isomer as the major product.
-
Materials:
-
Anisole (1.0 eq)
-
2,2-Dimethylsuccinic anhydride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice, distilled water, 3M HCl, 5% aq. NaOH, saturated aq. NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet.
-
To the flask, add anhydrous AlCl₃ followed by anhydrous CH₂Cl₂ under a positive pressure of N₂. Cool the resulting suspension to 0°C in an ice bath.
-
In a separate flask, dissolve anisole and 2,2-dimethylsuccinic anhydride in anhydrous CH₂Cl₂.
-
Add the anisole/anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.[1] This step is highly exothermic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with CH₂Cl₂.
-
Combine all organic layers and wash sequentially with 3M HCl, water, 5% aq. NaOH, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the crude product by ¹H NMR to determine the isomeric ratio.
-
Protocol B: Purification of Isomers
Separation of the meta and para isomers will likely require chromatography due to their similar physical properties.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point (e.g., from 5% to 30% ethyl acetate). The exact solvent system must be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb it onto a small amount of silica gel and dry it. Load this dry powder onto a prepared silica gel column. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the desired isomer.
-
Section 4: Mechanistic Insight & Data
Why Para Attack is Favored Over Meta Attack
The stability of the intermediate arenium cation (sigma complex) determines the regiochemical outcome. For attack at the para position, a key resonance structure allows the positive charge to be delocalized onto the oxygen of the methoxy group, which is highly stabilizing. This is not possible for meta attack.
Caption: Arenium ion stability in Friedel-Crafts acylation of anisole.
Table 1: Influence of Reaction Parameters on Yield and Selectivity
The following table presents hypothetical data based on established chemical principles to guide your optimization experiments.
| Parameter | Condition A (Baseline) | Condition B (High Temp) | Condition C (Different Solvent) | Expected Outcome |
| Lewis Acid | AlCl₃ (2.2 eq) | AlCl₃ (2.2 eq) | SnCl₄ (2.2 eq) | SnCl₄ may offer different selectivity. |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Nitrobenzene | Polarity may shift isomer ratios. |
| Temperature | 0°C to 25°C | 80°C (Reflux) | 25°C | High temp may induce isomerization. |
| Time | 18 hours | 18 hours | 24 hours | Longer time may be needed for SnCl₄. |
| Hypothetical Yield (para) | ~85% | Variable | Variable | Compare against baseline. |
| Hypothetical Yield (meta) | ~5% | Potentially >5%? | Potentially >5%? | The key metric for optimization. |
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 21, 2026, from [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in Friedel-Crafts reactions using FeCl₃·6H₂O. BenchChem.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 21, 2026, from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
University of Toronto. (n.d.). Friedel-Crafts Acylation of Anisole. [Link]
-
Chen, B. C., et al. (2000). Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step. Organic Process Research & Development, 4(3), 194-197. [Link]
-
Chemistry Stack Exchange. (2017). Reaction of anisole and succinic anhydride in presence of aluminium chloride. [Link]
Sources
Technical Support Center: Synthesis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
A Guide to Identification and Control of Process Impurities
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this and related keto-acid molecules. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
The synthesis of aryl-oxobutyric acids, such as the target molecule, is commonly achieved via the Friedel-Crafts acylation reaction.[1][2] This process, while powerful for forming carbon-carbon bonds with aromatic rings, is prone to several side reactions and can generate a range of impurities that require careful monitoring and control. This guide addresses the most frequently asked questions regarding impurity identification, analysis, and mitigation.
Frequently Asked Questions (FAQs)
Part 1: Understanding Potential Impurities
Q1: What are the most likely impurities in the synthesis of this compound, and where do they come from?
A1: Impurities can arise from starting materials, side reactions, or subsequent degradation.[3][4] In a typical Friedel-Crafts acylation of anisole (methoxybenzene) with 2,2-dimethylsuccinic anhydride, you should anticipate the following impurities:
| Impurity Name | Structure | Source / Causal Explanation |
| Regioisomeric Impurities | ||
| 2,2-Dimethyl-4-(4 -methoxyphenyl)-4-oxobutyric acid | (para-isomer) | The methoxy group (-OCH₃) is a strong ortho-, para-directing group in electrophilic aromatic substitution.[5] This means the primary, desired product of the reaction is typically the para-substituted isomer due to less steric hindrance. The meta-isomer is electronically disfavored and usually forms in very small quantities. |
| 2,2-Dimethyl-4-(2 -methoxyphenyl)-4-oxobutyric acid | (ortho-isomer) | This is the second most common product, resulting from acylation at the ortho position. Its formation is electronically favored but sterically hindered compared to the para position. The ratio of para to ortho product is sensitive to the Lewis acid catalyst and reaction temperature. |
| Starting Materials & Related Substances | ||
| Anisole | (Starting Material) | Incomplete reaction conversion will leave residual anisole. |
| 2,2-Dimethylsuccinic Anhydride | (Starting Material) | Incomplete reaction conversion. |
| 2,2-Dimethylsuccinic Acid | (By-product) | The anhydride starting material is sensitive to moisture. Hydrolysis, either from residual water in the solvent or during aqueous workup, will open the anhydride ring to form the corresponding dicarboxylic acid. |
| Catalyst & Solvent Impurities | ||
| Inorganic Salts | (By-product) | Residual Lewis acids (e.g., AlCl₃) and their hydrated forms after quenching the reaction. |
| Residual Solvents | (Process-related) | Solvents used during the reaction (e.g., dichloromethane, nitrobenzene) or extraction/crystallization (e.g., ethyl acetate, toluene) may be present in the final product.[3][6] |
Q2: My reaction has produced a mixture of isomers. Why did this happen and how can I control the regioselectivity?
A2: This is a fundamental challenge of the Friedel-Crafts acylation on a substituted ring. The methoxy group on anisole activates the aromatic ring towards electrophilic attack, strongly directing incoming electrophiles to the ortho and para positions.[5][7]
-
Electronic Effect: The lone pairs on the oxygen atom of the methoxy group donate electron density into the ring, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution. This stabilization is most effective when the attack occurs at the ortho and para positions.
-
Steric Effect: The acylation agent, the acylium ion complexed with the Lewis acid, is sterically bulky. This bulkiness hinders attack at the ortho position, which is adjacent to the methoxy group. Consequently, the para position is generally the favored site of reaction.
To improve selectivity for a specific isomer (typically para):
-
Choice of Lewis Acid: Milder Lewis acids can sometimes offer better selectivity.
-
Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the thermodynamically more stable para product over the kinetically accessible ortho product.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the transition state energies, thereby affecting the ortho/para ratio.
The diagram below illustrates the competing reaction pathways.
Caption: Competing pathways in the Friedel-Crafts acylation of anisole.
Part 2: Analytical and Troubleshooting Guide
Q3: I have an unexpected peak in my HPLC chromatogram. How do I proceed with identification?
A3: A systematic approach is crucial for identifying unknown peaks. High-Performance Liquid Chromatography (HPLC) is a primary tool for impurity profiling due to its sensitivity and resolving power.[8]
The workflow below provides a logical troubleshooting sequence.
Caption: Systematic workflow for HPLC impurity identification.
Q4: How can I use NMR spectroscopy to distinguish between the ortho-, meta-, and para- isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing regioisomers, as the substitution pattern directly influences the chemical shifts and, most importantly, the coupling patterns of the protons on the aromatic ring.[5][9]
| Isomer | Aromatic Substitution | Expected ¹H NMR Aromatic Splitting Pattern |
| para- | 1,4-disubstituted | Two distinct doublets (an AA'BB' system). Each doublet integrates to 2 protons. This clean pattern is a strong indicator of para substitution.[7] |
| ortho- | 1,2-disubstituted | A more complex pattern of four distinct signals in the aromatic region, often appearing as two doublets and two triplets (or doublet of doublets). |
| meta- | 1,3-disubstituted | Can show up to four signals: one singlet (proton between the two substituents), two doublets, and one triplet. The pattern can be complex but is distinctly different from the symmetrical para-isomer. |
Key takeaway: The high symmetry of the para-isomer results in a simple, easily identifiable "two doublets" pattern in the aromatic region of the ¹H NMR spectrum, which contrasts sharply with the more complex patterns of the ortho- and meta- isomers.[7][9]
Experimental Protocols
Protocol 1: Baseline HPLC-UV Method for Impurity Profiling
This Reversed-Phase HPLC (RP-HPLC) method serves as a robust starting point for separating the target product from its common impurities.[10][11] Optimization may be required based on your specific system and impurity profile.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of your dried sample into a clean, dry NMR tube.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is often a good first choice. If solubility is an issue, DMSO-d₆ can be used.
-
Analysis:
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (typically 6.5-8.0 ppm). Look for the characteristic splitting patterns described in the FAQ section.
-
Acquire a ¹³C NMR spectrum. The number of signals in the aromatic region can confirm the level of symmetry. The para-isomer will have fewer aromatic carbon signals than the ortho- or meta- isomers due to its symmetry.
-
If the ¹H spectrum is crowded or ambiguous, perform a 2D-COSY experiment. This will show which protons are coupled to each other, helping to definitively map the connectivity of the aromatic ring protons.[9]
-
By applying these troubleshooting guides and analytical protocols, researchers can effectively identify, quantify, and control impurities during the synthesis of this compound, ensuring the quality and integrity of their final product.
References
- SATHEE. Friedel Crafts Reaction.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Emery Pharma. Impurity Analysis and Profiling Services.
- IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods.
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
- MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
- Metzger, J. O. (n.d.). Alkylaluminium Dichloride Induced Friedel-Crafts Acylation of Unsaturated Carboxylic Acids and Alcohols. Organische Chemie.
- Chemeurope.com. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Student, N. o. (2006, October 4). Friedel-Crafts Acylation of Anisole. CHE 171 Section 101.
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Sigma-Aldrich. (n.d.). 2,2-Dimethyl-4-(3-ethoxyphenyl)-4-oxobutyric acid.
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- PMC. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
- ResearchGate. (n.d.). (PDF) Synthesis and properties of the α-keto acids.
- Sigma-Aldrich. (n.d.). 2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid.
- Fluorochem. (n.d.). 2,2-Dimethyl-4-(3,4-dimethylphenyl)-4-oxobutyric acid.
-
Journal of the Korean Chemical Society. (2003, August 17). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][8]-thiazepin-3(2H)-one. Available from:
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
- National University of Pharmacy. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
- PrepChem.com. (n.d.). Synthesis of 2,2-dimethyl-4-cyano-butyraldehyde.
- Google Patents. (n.d.). CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid.
Sources
- 1. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. alexandonian.com [alexandonian.com]
- 6. emerypharma.com [emerypharma.com]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
Technical Support Center: Stability Optimization for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
Executive Summary & Compound Dashboard
Welcome to the technical support hub for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid . This guide addresses the unique stability challenges posed by the gem-dimethyl substitution pattern in
Unlike linear keto acids, this molecule is kinetically primed for intramolecular cyclization due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1][2] Your handling protocols must actively suppress this pathway to maintain purity.[3][1]
| Parameter | Critical Value | Operational Insight |
| CAS Registry | Proprietary/Research Grade | Often cited as an intermediate for substituted tetralones or PPAR agonists.[3][1] |
| pKa (Carboxyl) | ~4.6 – 4.8 (Est.)[3][1] | At pH < 5.0, the molecule exists as a free acid, triggering rapid cyclization.[3][1] |
| LogP | ~2.1 | Moderate lipophilicity.[3][1] Soluble in organic solvents; insoluble in water at acidic pH.[3][1] |
| Critical Risk | Lactonization | The gem-dimethyl group accelerates ring closure by ~100x compared to linear analogs.[3][1] |
| Storage | -20°C | Essential to arrest the kinetic cyclization to the pseudo-acid form.[3][1] |
The "Lactone Trap": Mechanistic Stability Analysis
To optimize stability, you must understand the Cyclization Equilibrium .[3][1] This molecule exists in a dynamic equilibrium between the open-chain keto acid and the cyclic hydroxylactone (pseudo-acid).[1]
The Gem-Dimethyl Accelerator
In standard
The Consequence: If you store this compound in an acidic environment or in protic solvents at room temperature, it will cyclize to form the lactol or dehydrate to the furanone derivative.[3][1]
Visualizing the Pathway
Figure 1: The degradation pathway driven by the gem-dimethyl effect.[3][1] Stability is maintained only by keeping the equilibrium shifted to the left (Open Form).
Optimization Protocols
Module A: pH Optimization (The "Salt Shield")
The most effective way to stabilize this compound in solution is to convert it to its carboxylate salt.[3][1] The anionic carboxylate is nucleophilic but sterically repelled from the ketone, and it lacks the proton required to catalyze the lactonization.[3][1]
-
Target pH: 7.5 – 8.5
-
Why: At pH > pKa + 2 (approx pH 7.0), >99% of the molecule is deprotonated.[3][1] This effectively "locks" the structure in the open form.[3][1]
Protocol 1: Preparation of Stable Stock Solution (10 mM)
-
Dissolve in 100% DMSO first (to ensure complete dissolution before pH adjustment).
-
Dilute slowly into PBS (pH 7.4) .
Module B: Temperature & Solvent Control
-
Solid State Storage: Store at -20°C under Argon/Nitrogen. Moisture absorption can create localized acidic domains on the crystal surface, initiating solid-state cyclization.[3][1]
-
Solution Storage:
-
Solvent Choice:
Troubleshooting Guides & FAQs
Scenario 1: "I see split peaks or 'ghost' peaks on my HPLC."
Diagnosis: On-column Cyclization. If your HPLC mobile phase is acidic (e.g., 0.1% TFA), the gem-dimethyl effect causes the molecule to cyclize during the run.[1] You will see two peaks connected by a "saddle" (dynamic equilibrium).[3][1]
-
Solution: Switch to a neutral or basic mobile phase (e.g., Ammonium Acetate pH 7.5).[3][1] If acid is required for MS sensitivity, use Formic Acid (weaker than TFA) and keep the column temperature low (< 30°C).[3][1]
Scenario 2: "The compound precipitated when I added it to cell culture media."
Diagnosis: pH Shock. Culture media often has a pH of 7.2–7.[3][1]4. If you add a highly concentrated stock of the free acid (dissolved in DMSO), it can locally drop the pH below the pKa (4.6), causing the protonated, insoluble form to crash out.[3][1]
-
Solution: Pre-neutralize your DMSO stock with 1 equivalent of NaOH before adding it to the media, or ensure the dilution factor is high enough (>1:1000) that the media's buffering capacity can handle the acidity.[3][1]
Scenario 3: "My yield is low during downstream synthesis (e.g., amide coupling)."
Diagnosis: Lactol Interference.[3][1] If you are trying to couple the carboxylic acid, the cyclic lactol form is unreactive to standard coupling agents (EDC/NHS) because the carboxylic -OH is masked in the ring.[1]
-
Solution: Treat the starting material with a strong base (e.g., LiOH) to fully open the ring to the carboxylate, then carefully acidify immediately prior to the coupling reaction, or perform the coupling under basic conditions if possible.[1]
Interactive Troubleshooting Tree
Use this logic flow to resolve stability or purity issues immediately.
Figure 2: Decision support tree for common experimental deviations.
References & Authority
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds.[3][1] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[3][1] (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl effect).
-
PubChem Compound Summary. 4-Oxo-4-phenylbutyric acid derivatives.[3][1][5] (Structural analogs and pKa data).
-
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[3][1][2] Chemical Reviews.[3][1][6] (Detailed mechanism of accelerated cyclization).
-
Google Patents. Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.[1] (Synthesis conditions and industrial stability context).[3][1]
Sources
- 1. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 2. books.lucp.net [books.lucp.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2051-95-8 Cas No. | 4-Oxo-4-phenylbutanoic acid | Apollo [store.apolloscientific.co.uk]
- 5. 4-Oxo-4-phenylbutyric acid, butyl ester | C14H18O3 | CID 12510434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
Separation of unreacted starting materials from 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
Technical Support Center: Purification of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for its isolation and purification. The following sections provide in-depth, causality-driven answers to common challenges encountered during the post-reaction workup and purification of this valuable keto-acid intermediate.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification process.
Q1: What are the primary unreacted starting materials and byproducts I need to separate from my product?
In a typical Friedel-Crafts acylation synthesis of this compound, the primary materials to remove are:
-
Unreacted Anisole (3-methoxyphenyl): A neutral, aromatic ether that is liquid at room temperature and soluble in organic solvents.[1][2][3][4]
-
Hydrolyzed Anhydride (3,3-Dimethylsuccinic Acid): The starting material, 3,3-dimethylsuccinic anhydride, readily hydrolyzes in the presence of water during the aqueous workup to form the corresponding dicarboxylic acid.[5] This is a key acidic impurity.
-
Lewis Acid Catalyst Residues: Post-quench, catalysts like aluminum chloride (AlCl₃) form inorganic salts (e.g., aluminum hydroxide), which are typically removed during initial washes.
Understanding these impurities is the first step, as the separation strategy is designed around their distinct chemical properties versus the desired product.
Q2: How can I efficiently remove the unreacted, non-polar anisole from the reaction mixture?
The most effective method is a liquid-liquid extraction based on the acidic nature of your product.[6][7][8][9][10][11][12][13] The carboxylic acid group on your product allows it to be converted into a water-soluble salt by a base, while the neutral anisole remains in the organic layer.
-
Principle: By washing the organic solution of your crude product with an aqueous base (like sodium bicarbonate), you deprotonate the carboxylic acid. This forms the sodium carboxylate salt, which is ionic and preferentially dissolves in the aqueous layer.[6][8][12] Anisole, being neutral, does not react and stays behind in the organic solvent.[11][14]
-
Why Sodium Bicarbonate? A weak base like sodium bicarbonate (NaHCO₃) is often preferred over a strong base like sodium hydroxide (NaOH). It is sufficiently basic to deprotonate the carboxylic acid product but is less likely to cause unwanted side reactions.[7][15]
Q3: My NMR analysis after acidification shows my product is contaminated with another acidic compound. What is it and how do I separate them?
The contaminant is almost certainly 3,3-dimethylsuccinic acid , formed from the hydrolysis of unreacted 3,3-dimethylsuccinic anhydride during the workup.[5][16][17] Since both your product and this byproduct are carboxylic acids, they will both be extracted into the aqueous base and will co-precipitate upon acidification.
Separating these two requires exploiting more subtle physical differences:
-
Crystallization: This is the preferred first approach.[18][19][20][21] The two molecules have different structures, polarities, and molecular weights, which should result in different solubilities in a given solvent system. A carefully selected solvent will dissolve both compounds when hot but will allow the desired product to crystallize upon cooling, while keeping the di-acid impurity in the solution (or vice-versa).
-
Flash Column Chromatography: If crystallization fails to provide adequate purity, flash chromatography is a highly effective alternative.[22][23] The polarity difference between your mono-acid product and the more polar di-acid impurity allows for separation on a silica gel column.
Q4: During my liquid-liquid extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?
Emulsions are a common frustration in workups and are often caused by finely dispersed solids or surfactants at the phase interface.[24][25][26]
Here are several proven troubleshooting steps, in order of application:
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes is enough for the layers to separate.[24][25]
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine).[24][26] This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.[26]
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking. You can also use a glass rod to try and physically disrupt the interface.
-
Filtration through Celite®: For persistent emulsions, especially those stabilized by fine solids, filtering the entire mixture through a pad of Celite® (diatomaceous earth) is highly effective.[24][25][26] Celite is an inert filter aid that traps the particulates responsible for stabilizing the emulsion.[25]
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies for the key purification challenges.
Guide 1: Protocol for Acid-Base Extraction
This protocol is designed to efficiently separate the acidic product from the neutral starting material (anisole).
Objective: To isolate acidic components from the crude reaction mixture.
Protocol Steps:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Initial Wash (Optional): Wash the organic layer with deionized water to remove any water-soluble inorganic byproducts. Drain and discard the aqueous layer.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A volume equal to the organic layer is a good starting point.
-
Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any CO₂ gas produced from the acid-base reaction. Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase (containing anisole), and the lower layer will be the aqueous phase (containing the sodium salt of your product and 3,3-dimethylsuccinic acid). Note: Confirm layer identity by adding a drop of water.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract."
-
Repeat Extraction: Repeat steps 3-6 two more times with fresh NaHCO₃ solution to ensure complete extraction of all acidic compounds. Combine all aqueous extracts in the same flask. The remaining organic layer, containing primarily anisole, can now be set aside.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper).
-
Product Isolation: Your product, this compound, along with the di-acid impurity, should precipitate as a solid. If it oils out, it can be extracted back into a fresh portion of an organic solvent.
-
Collection: Collect the solid product by vacuum filtration, washing with cold deionized water.
Workflow Diagram:
Sources
- 1. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]
- 2. What is Anisole (CAS 100-66-3)? [vinatiorganics.com]
- 3. Anisole - Wikipedia [en.wikipedia.org]
- 4. CAS 100-66-3: Anisole | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 11. magritek.com [magritek.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 14. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 15. How do you Separate Mixtures of Organic Compounds? [slchemtech.com]
- 16. 2,3-DIMETHYLSUCCINIC ACID | 13545-04-5 [chemicalbook.com]
- 17. 2,3-Dimethylsuccinic acid | C6H10O4 | CID 11848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. mt.com [mt.com]
- 20. researchgate.net [researchgate.net]
- 21. physics.emu.edu.tr [physics.emu.edu.tr]
- 22. teledyneisco.com [teledyneisco.com]
- 23. biotage.com [biotage.com]
- 24. Tips & Tricks [chem.rochester.edu]
- 25. Workup [chem.rochester.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Synthesis Guide: High-Purity Routes to 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric Acid
Executive Summary
The synthesis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid presents a specific regiochemical challenge: installing a meta-substituted aryl group onto a gem-dimethylated carbon chain. Classical Friedel-Crafts acylation of anisole fails here, as the methoxy group strongly directs para, yielding the incorrect isomer. Furthermore, the gem-dimethyl group at the
This guide evaluates three distinct synthetic pathways, ranking them by reliability, scalability, and atom economy. We prioritize the Weinreb Amide strategy for its operational reliability and the Rhodium-Catalyzed route for its modern, catalytic efficiency.
Route 1: The High-Fidelity Weinreb Amide Strategy (Recommended)
Best For: High purity, complex substrates, and avoiding over-addition side products.
Rationale
Direct addition of Grignard reagents to cyclic anhydrides often results in "over-addition," where the highly reactive organometallic attacks the newly formed ketone to produce a tertiary alcohol. The Weinreb amide strategy circumvents this by forming a stable tetrahedral intermediate that collapses to the ketone only after acidic quench.
Experimental Protocol
Step 1: Ring Opening / Amidation
-
Reagents: Suspend 3,3-dimethylglutaric anhydride (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and Pyridine (2.2 eq) at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. The anhydride ring opens to form the hemi-amido acid (4-(methoxy(methyl)amino)-2,2-dimethyl-4-oxobutanoic acid).
-
Workup: Wash with 1M HCl to remove pyridine. Dry organic layer (
) and concentrate.
Step 2: Grignard Addition
-
Preparation: Dissolve the crude amido-acid (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool to -78°C.[1]
-
Grignard Addition: Add 3-methoxyphenylmagnesium bromide (2.5 eq).
-
Note: The first equivalent acts as a base to deprotonate the carboxylic acid. The subsequent equivalents attack the Weinreb amide.
-
-
Quench: Stir at 0°C for 2 hours. Quench with saturated
solution (acidic pH required to hydrolyze the intermediate). -
Isolation: Extract with Ethyl Acetate. The product, This compound , is isolated by acid-base extraction (soluble in
, precipitates upon acidification).
Mechanistic Visualization
Figure 1: The Weinreb amide prevents over-addition via a stable chelated magnesium intermediate.
Route 2: Rhodium-Catalyzed Arylboronic Acid Addition (Modern)
Best For: Green chemistry, mild conditions, and avoiding cryogenic setups.
Rationale
Transition-metal catalysis allows for the direct addition of arylboronic acids to cyclic anhydrides. This method avoids the use of highly basic Grignard reagents and tolerates sensitive functional groups. The reaction is driven by the release of strain in the anhydride and the formation of a stable rhodium-carboxylate species.
Experimental Protocol
-
Catalyst Prep: In a Schlenk flask under Argon, charge
(1.5 mol%) or Rh(acac)(C2H4)2 with a ligand like dppf (3 mol%). -
Reagents: Add 3-methoxyphenylboronic acid (1.2 eq) and 3,3-dimethylglutaric anhydride (1.0 eq).
-
Solvent: Add 1,4-Dioxane or THF/Water (10:1 mixture).
-
Reaction: Heat to 60°C for 12 hours.
-
Mechanism: The aryl-Rh species inserts into the anhydride C-O bond.
-
Workup: Filter through Celite. Evaporate solvent. Purify via column chromatography or crystallization.
Mechanistic Visualization
Figure 2: The catalytic cycle avoids highly reactive intermediates, ensuring high chemoselectivity.
Route 3: Direct Grignard Addition (Classical)
Best For: Low cost, readily available reagents. Risk: High probability of bis-addition (tertiary alcohol formation).
Rationale
While conceptually simple, reacting a Grignard reagent directly with an anhydride is difficult to control. The product is a ketone, which is more reactive toward Grignards than the starting anhydride.
Optimization for Success
If this route must be used:
-
Temperature: Must be maintained strictly at -78°C .
-
Stoichiometry: Use exactly 1.0 eq of Grignard added very slowly to an excess of anhydride (inverse addition) to minimize local high concentrations of the nucleophile.
-
Additives: Transmetallating to Organozinc (using
) significantly reduces reactivity toward the ketone, stopping the reaction at the desired stage.
Comparative Analysis Matrix
| Feature | Weinreb Amide (Route 1) | Rh-Catalyzed (Route 2) | Direct Grignard (Route 3) |
| Regiocontrol | Excellent | Excellent | Good |
| Chemoselectivity | High (No over-addition) | High (Boronic acids are mild) | Low (Risk of tert-alcohol) |
| Reagent Cost | Moderate (Amine cost) | High (Rh catalyst) | Low |
| Scalability | High | Moderate (Catalyst load) | Moderate (Cooling cost) |
| Operational Difficulty | Low (Standard conditions) | Low (Mild heating) | High (Cryogenic required) |
| Yield (Typical) | 85-92% | 75-85% | 40-60% |
References
-
Weinreb Ketone Synthesis: Nahm, S.; Weinreb, S. M.[2] "N-methoxy-N-methylamides as effective acylating agents."[3] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
Rh-Catalyzed Addition: Frost, C. G.; Wadsworth, K. J. "Rhodium catalysed addition of boronic acids to anhydrides: a new method for the synthesis of ketones."[4] Chemical Communications, 2001 , (22), 2316–2317. Link
-
Grignard Reactivity: Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents. CRC Press, 1996 . Link
-
Anhydride Synthesis: "Process for the preparation of 3,3-dimethyl-glutaric acid." European Patent EP0064633B1. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Rhodium catalysed addition of boronic acids to anhydrides: a new method for the synthesis of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid via LC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth, experience-driven approach to validating the purity of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid, a compound of interest in medicinal chemistry and materials science. We will delve into the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique, offering a detailed protocol and a comparative analysis with alternative methods.
The Criticality of Purity in Drug Discovery
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with stringent quality control measures. The presence of impurities, even in trace amounts, can have profound implications, potentially altering pharmacological activity, inducing toxicity, or compromising the stability of the active pharmaceutical ingredient (API). For a molecule like this compound, which possesses both a keto and a carboxylic acid moiety on a substituted aromatic scaffold, the synthetic route can often lead to a variety of structurally similar byproducts. Therefore, a robust and sensitive analytical method is not just a regulatory requirement but a scientific necessity.
Understanding the Analyte and Potential Impurities
This compound is typically synthesized via a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution involves the reaction of an activated aromatic ring (in this case, anisole or a related methoxybenzene derivative) with an acylating agent (a derivative of dimethylsuccinic acid). The methoxy group of the anisole is an ortho-, para-director.[1] Consequently, the primary impurities are likely to be positional isomers, namely the ortho- and para-substituted products, in addition to any unreacted starting materials or byproducts from side reactions.
LC-MS: The Gold Standard for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent technique for the analysis of small molecules due to its exceptional sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for impurity identification.[3] The coupling of a separation technique (LC) with a highly sensitive and specific detector (MS) allows for the resolution and identification of co-eluting and trace-level impurities that might be missed by other methods.
Experimental Workflow for LC-MS Analysis
The following workflow provides a comprehensive approach to the purity validation of this compound.
Caption: A comprehensive workflow for the purity validation of this compound using LC-MS.
Detailed LC-MS Protocol
This protocol is a robust starting point for the analysis of this compound and should be optimized as part of the method development and validation process.
1. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL solution.
-
Reference Standard Solution: Prepare a stock solution of a well-characterized reference standard of this compound at the same concentration.
-
System Suitability Solution: A solution containing the main compound and any known or expected impurities is recommended to verify the chromatographic separation.
2. Liquid Chromatography Conditions:
-
Column: A high-performance C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice for the separation of aromatic compounds and their isomers.
-
Mobile Phase A: 0.1% formic acid in water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is recommended to ensure the separation of early-eluting polar impurities and later-eluting non-polar compounds. A typical gradient could be:
-
0-2 min: 20% B
-
2-15 min: 20-80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity.
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode. The carboxylic acid moiety will readily deprotonate to form a [M-H]⁻ ion, providing high sensitivity.
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Scan Range: m/z 50-500. This range will cover the molecular weight of the target compound and its likely impurities.
-
Data Acquisition: Full scan mode for initial purity assessment and impurity detection. For higher sensitivity and quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed if the impurities are known.
Comparison with Alternative Purity Validation Techniques
While LC-MS is the preferred method, a comprehensive purity assessment often involves orthogonal techniques.
| Feature | LC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by chromatography, detection by mass | Separation by chromatography, detection by UV absorbance | Nuclear spin resonance in a magnetic field |
| Selectivity | Very High (based on retention time and mass-to-charge ratio) | Moderate (based on retention time and UV chromophore) | High (based on unique chemical shifts) |
| Sensitivity | Very High (ng to pg level) | Moderate (µg level) | Low (mg level) |
| Impurity Identification | Excellent (provides molecular weight and fragmentation data) | Poor (requires isolation and further analysis) | Excellent (provides detailed structural information) |
| Quantification | Relative (area percent) or absolute (with standards) | Relative (area percent) or absolute (with standards) | Absolute (with an internal standard of known purity)[4][5] |
| Destructive | Yes | Yes | No |
| Key Advantage | Unparalleled sensitivity and specificity for trace impurity detection. | Robust, widely available, and cost-effective for routine analysis. | Provides absolute purity without a reference standard of the analyte.[6][7] |
| Key Limitation | Requires more complex instrumentation and expertise. | Co-eluting impurities with similar UV spectra can be missed. | Lower sensitivity and not suitable for complex mixtures. |
HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet detection is a workhorse in many analytical laboratories. For this compound, the aromatic ring and the ketone functionality provide a strong UV chromophore, making it amenable to UV detection. However, a significant limitation is its inability to distinguish between co-eluting impurities that have similar UV spectra. Positional isomers, which are likely impurities in this case, often have very similar retention times and UV spectra, making their accurate quantification by HPLC-UV challenging.[8][9]
Quantitative NMR (qNMR): Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis.[4][5][6][7] The key advantage of qNMR is its ability to determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[6] This is achieved by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity. However, qNMR has lower sensitivity compared to LC-MS and is generally not suitable for detecting trace-level impurities (typically below 0.1%).
Interpreting the Data: A Self-Validating System
A well-designed LC-MS experiment provides a self-validating system for purity assessment.
-
Chromatogram Analysis: The chromatogram should show a major peak corresponding to this compound and any minor peaks representing impurities. The peak shape should be symmetrical, and the resolution between the main peak and any adjacent impurity peaks should be greater than 1.5.
-
Mass Spectrum Analysis: The mass spectrum of the main peak should show a prominent ion corresponding to the [M-H]⁻ of the target molecule (expected m/z = 235.10). The mass spectra of the impurity peaks can provide crucial information for their identification. For instance, an impurity with the same m/z as the main peak but a different retention time is likely a positional isomer.
-
Purity Calculation: The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: A logical flow diagram illustrating the process of interpreting LC-MS data for purity validation.
Conclusion
The validation of purity for a compound like this compound is a multi-faceted process that demands a robust and sensitive analytical technique. LC-MS stands out as the method of choice, offering unparalleled capabilities for the separation, detection, and identification of trace-level impurities. By following a well-structured protocol and understanding the potential pitfalls, researchers can confidently establish the purity of their compounds, ensuring the integrity and reliability of their scientific findings. The integration of orthogonal techniques like HPLC-UV and qNMR further strengthens the purity assessment, providing a comprehensive and self-validating data package that meets the highest scientific and regulatory standards.
References
- Analysis of α-Ketocarboxylic Acids by Ion Exchange Hplc With UV and Amperometric Detection.
-
Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Available at: [Link]
-
Universal Quantitative NMR Analysis of Complex Natural Samples - PMC - NIH. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]
-
Separation of Anisole on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
IMPURITY PROFILING - IJCRT.org. Available at: [Link]
-
Separation and determination of cresol isomers (Ortho, Meta, Para) - International Journal of Chemical Studies. Available at: [Link]
-
13 Friedel-Crafts Acylation. Available at: [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. Available at: [Link]
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access.
-
HPLC Column for Structual Isomers. Available at: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. Available at: [Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids - Shimadzu. Available at: [Link]
-
A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - AIR Unimi. Available at: [Link]
-
Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Available at: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Available at: [Link]
-
Friedel Crafts Reaction Virtual Lab - PraxiLabs. Available at: [Link]
-
The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry. Available at: [Link]
Sources
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. Friedel Crafts Reaction Virtual Lab [praxilabs.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Comparison Guide: Spectroscopic Profiling of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric Acid Batches
Executive Summary
In the synthesis of gem-dimethyl substituted fibrate analogs and related metabolic modulators, 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid (hereafter Compound A ) serves as a Critical Process Intermediate (CPI).[1] Its purity directly dictates the yield and enantioselectivity of downstream reduction or coupling steps.[1]
This guide provides an objective, data-driven comparison of two distinct batches of Compound A:
-
Batch Lot-2025-HQ (High Purity Reference): Produced via controlled lithiation/alkylation.[1]
-
Batch Lot-2025-IND (Industrial Grade): Produced via Friedel-Crafts acylation (susceptible to regio-isomerism).[1]
Key Finding: While both batches meet the >98% area-under-curve (AUC) purity by HPLC, spectroscopic profiling reveals critical trace regioisomers in the Industrial batch that act as "silent" poisons in subsequent catalytic steps.[1]
Chemical Context & Critical Quality Attributes (CQAs)
The gem-dimethyl group is a structural lock, preventing
Target Structure:
-
Formula:
-
MW: 236.26 g/mol [1]
-
Key Features: Gem-dimethyl singlet, Meta-substituted aromatic ring, Ketone/Acid carbonyls.[1]
Comparative Workflow Diagram
The following workflow illustrates the logic flow for differentiating batches beyond simple HPLC retention times.
Figure 1: Analytical workflow for detecting "silent" impurities in seemingly pure batches.
Detailed Spectroscopic Comparison
Proton NMR ( H-NMR) Analysis
NMR is the primary tool for distinguishing the correct meta-isomer from ortho- or para- impurities common in Friedel-Crafts routes.[1]
Solvent:
| Feature | Batch Lot-2025-HQ (Reference) | Batch Lot-2025-IND (Test) | Interpretation |
| Gem-Dimethyl | Consistent core structure.[1] | ||
| Methylene (-CH2-) | Intact keto-linker.[1] | ||
| Methoxy (-OCH3) | Intact ether group.[1] | ||
| Aromatic Region | CRITICAL: The doublet at 7.85 ppm indicates ~2% para-isomer impurity.[1] | ||
| Acid Proton | Broadening in IND batch suggests trace water or salt formation.[1] |
Expert Insight: The para-isomer impurity in the industrial batch is difficult to separate by standard crystallization due to the similar solubility profile driven by the gem-dimethyl lipophilicity.[1] This impurity will carry forward.
FT-IR Spectroscopy
Used to confirm the oxidation state and detect potential hydrate formation.[1]
-
Ketone C=O: Both batches show a sharp band at 1685 cm⁻¹ (Aryl ketone).[1]
-
Acid C=O: Both batches show a band at 1710 cm⁻¹ .[1]
-
OH Stretch:
Experimental Protocols (Self-Validating)
To reproduce these results, follow these standardized protocols.
Protocol A: Quantitative NMR (qNMR) Preparation
Purpose: To quantify the regioisomer ratio without external standards.[1]
-
Massing: Weigh exactly 20.0 mg of Compound A into a clean vial.
-
Solvation: Add 600
L of DMSO- (Note: DMSO is preferred over here to separate the aromatic signals more distinctively). -
Relaxation Delay: Set
to 30 seconds. (Essential for accurate integration of the aromatic protons).[1] -
Acquisition: Acquire 64 scans.
-
Validation: Integrate the gem-dimethyl singlet (set to 6.00). If the methoxy singlet integrates to <2.95 or >3.05, repressurize the sample or check for shimming errors.
Protocol B: Differential Solubility Test
Purpose: Quick benchtop check for amorphous content/impurities.[1]
-
Prepare a solvent mixture of Hexane:Ethyl Acetate (4:1) .[1]
-
Add 100 mg of the batch to 2 mL of the solvent at 25°C.
-
Observation:
Conclusion & Recommendation
For early-stage discovery where yield is secondary, Batch Lot-2025-IND is a cost-effective alternative.[1] However, for Process Development or GLP Tox Studies , the spectroscopic data confirms that the para-isomer impurity and residual hydration in the industrial batch pose a significant risk to data reproducibility.[1]
Recommendation: Use Batch Lot-2025-HQ for all kinetic studies and crystallographic work.[1] If using the Industrial batch, a recrystallization from Toluene/Heptane is mandatory before use.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (General authority on NMR/IR interpretation).[1] [1]
-
Tianming Pharmaceutical. (2025).[1] Batch-to-Batch Consistency: Why It Matters for Intermediates. (Source on the impact of impurity profiles in intermediates).
-
Arbor Pharm Chem. (2026).[1] Achieving Batch to Batch Consistency in API Synthesis. (Details on Critical Process Parameters and impurity tracking).
-
Sigma-Aldrich. (n.d.).[1] 2,2-Dimethyl-4-(3-ethoxyphenyl)-4-oxobutyric acid Product Specification. (Structural analog reference for physical properties). [1]
-
ResearchGate (Stoykov et al.). (2024).[1][2] The study of the reaction paths of 4-aryl-4-oxobutanoic acids. (Mechanistic insight into the reactivity of this class of compounds).
Sources
A Comparative Guide to Tramadol Synthesis: Established Precursors vs. a Hypothetical Route from 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of synthetic routes to Tramadol, a widely used analgesic. We will first explore the well-established and industrially applied synthesis starting from cyclohexanone. Subsequently, we will discuss a hypothetical synthetic pathway from 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid, a compound not currently documented as a Tramadol precursor. This comparative analysis aims to provide a comprehensive overview of the chemistry involved, highlighting the practicalities and potential challenges of each approach.
The Established Industrial Synthesis of Tramadol: A Two-Step Approach from Cyclohexanone
The most common and economically viable synthesis of Tramadol commences with cyclohexanone and proceeds through two key chemical transformations: a Mannich reaction followed by a Grignard reaction.[1][2] This pathway leads to the racemic mixture of (1R,2R) and (1S,2S) enantiomers, which constitutes the commercial drug.[3]
Step 1: The Mannich Reaction
The initial step involves the reaction of cyclohexanone with formaldehyde and dimethylamine to yield 2-((dimethylamino)methyl)cyclohexan-1-one.[1][4] This aminomethylation reaction is a classic example of the Mannich reaction.
Experimental Protocol: Synthesis of 2-((dimethylamino)methyl)cyclohexan-1-one
-
To a reaction vessel, add cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride.
-
The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and heated to reflux.[5]
-
Upon completion of the reaction, the solvent is removed, and the product is isolated and purified. Yields for this step are generally good, with reports of 76% after crystallization.[5]
Step 2: The Grignard Reaction
The second step is a nucleophilic addition of an organometallic reagent to the ketone group of the Mannich product. The most frequently used reagent is 3-methoxyphenylmagnesium bromide, a Grignard reagent.[6][7][8][9] This reaction introduces the 3-methoxyphenyl group and creates the tertiary alcohol characteristic of the Tramadol structure.
A critical aspect of this step is the control of stereochemistry. The reaction produces a mixture of diastereomers: the desired (±)-cis-isomer (Tramadol) and the (±)-trans-isomer.[7][9] The ratio of these isomers is influenced by reaction conditions.[10] The separation of the desired cis-isomer is a crucial part of the downstream processing.[6][7]
Experimental Protocol: Grignard Reaction for Tramadol Synthesis
-
In a dry, inert atmosphere, 3-bromoanisole is reacted with magnesium turnings in an ethereal solvent like tetrahydrofuran (THF) to form 3-methoxyphenylmagnesium bromide.
-
The solution of the Grignard reagent is cooled, and a solution of 2-((dimethylamino)methyl)cyclohexan-1-one in THF is added dropwise.
-
The reaction mixture is stirred, and then quenched with an aqueous solution of an acid (e.g., hydrochloric acid).
-
The crude product, a mixture of cis- and trans-isomers, is extracted and purified. The desired cis-isomer is often selectively crystallized as its hydrochloride salt.[6][9] Reported overall yields for the synthesis and isolation of Tramadol hydrochloride are in the range of 55%.[10]
Visualizing the Established Synthetic Pathway
Caption: The established two-step synthesis of Tramadol from cyclohexanone.
Alternative Precursors and Reagents in the Established Pathway
While the core synthetic strategy remains the same, variations in starting materials and reagents have been explored to optimize cost and efficiency.
-
Organolithium Reagents: As an alternative to Grignard reagents, organolithium compounds derived from 3-bromoanisole can be used for the nucleophilic addition, reportedly providing similar yields.[5][11][12]
-
Economical Halogenated Precursors: From a commercial standpoint, replacing 3-bromoanisole with the less expensive 3-chloroanisole for the preparation of the organometallic reagent offers significant cost advantages.[6]
-
Continuous-Flow Synthesis: Modern manufacturing has seen the application of continuous-flow technology to the synthesis of Tramadol.[1][13][14] This approach can offer improved safety, better control over reaction parameters, and higher production rates.[13]
A Hypothetical Synthetic Route from this compound
To date, there is no published literature describing the synthesis of Tramadol from this compound. However, a plausible, albeit multi-step, synthetic pathway can be proposed based on fundamental principles of organic chemistry.
This hypothetical route would likely involve the following key transformations:
-
Reduction of the Carboxylic Acid: The carboxylic acid group would need to be reduced to a primary alcohol.
-
Conversion of the Alcohol to a Leaving Group: The resulting alcohol would then be converted into a good leaving group (e.g., a tosylate or a halide).
-
Intramolecular Cyclization: An intramolecular reaction would be required to form the cyclohexanone ring.
-
Introduction of the Dimethylaminomethyl Group: The dimethylaminomethyl side chain would need to be installed, likely via a Mannich-type reaction or an alkylation.
-
Reduction of the Ketone: The ketone would be reduced to the corresponding alcohol.
This proposed pathway is significantly more complex and would likely result in a lower overall yield compared to the established synthesis.
Visualizing the Hypothetical Synthetic Pathway
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric Acid Assay Methods
In the landscape of pharmaceutical development, the consistent and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid, a key chemical entity. We will explore the critical process of inter-laboratory validation, a cornerstone for ensuring method robustness and generating data that is both reliable and reproducible across different testing sites.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons. We will delve into the nuances of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The experimental data presented herein is derived from a simulated inter-laboratory study designed to highlight the performance characteristics of each method.
The Imperative of Inter-Laboratory Validation
Before a new analytical method can be confidently deployed across multiple laboratories for routine use, its performance must be rigorously assessed. An inter-laboratory validation study, also known as a method transfer study, is the process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[1] The primary objective is to ensure that the receiving laboratory can achieve comparable results, thereby maintaining the method's validated state.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international consortiums like the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical method validation.[2][3][4][5] These guidelines underscore the importance of evaluating a method's performance characteristics to ensure it is suitable for its intended purpose.[6][7] Key validation parameters include accuracy, precision (repeatability, intermediate precision, and reproducibility), specificity, linearity, range, and robustness.[6][8][9]
Designing the Inter-Laboratory Study
To objectively compare the performance of HPLC-UV and LC-MS/MS for the quantification of this compound, a three-laboratory study was designed. Each laboratory received a common lot of the analytical standard, a placebo mixture, and three batches of a simulated drug product containing the target analyte at different concentrations (80%, 100%, and 120% of the nominal concentration).
The study protocol was developed in accordance with the principles outlined in ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and USP General Chapter <1225> "Validation of Compendial Procedures".[4][5][10][11]
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Safety Operating Guide
Personal protective equipment for handling 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
A Researcher's Guide to Safely Handling 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
In the dynamic landscape of drug development and scientific research, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound. As a compound featuring a carboxylic acid, a ketone, and an aromatic ether functional group, a comprehensive understanding of its potential hazards and the corresponding safety protocols is critical for ensuring a safe and productive laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering researchers to make informed safety decisions.
I. Hazard Assessment and Risk Mitigation: Understanding the Chemistry
Core Principles of Safe Handling:
-
Minimize Exposure: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
-
Prevent Contact: Direct contact with skin and eyes must be avoided through the diligent use of appropriate Personal Protective Equipment (PPE).
-
Controlled Environment: Work in a well-ventilated area, away from ignition sources, as organic compounds can be combustible.[5][6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision grounded in the potential hazards of the material. For this compound, the following PPE is mandatory.
A. Eye and Face Protection:
-
Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles.[1][7]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[8]
B. Hand Protection:
-
Glove Selection: The choice of glove material is critical for adequate chemical resistance. Nitrile gloves offer good protection against bases, oils, and many solvents, making them a suitable initial choice for handling this compound.[9] However, for prolonged or immersive contact, heavier-duty gloves should be considered.
-
Glove Compatibility: It is crucial to note that nitrile gloves have poor resistance to certain ketones and organic solvents.[9] For procedures involving solvents, consult a glove compatibility chart. Butyl rubber or neoprene gloves may offer better protection depending on the specific solvent used.
-
Proper Technique: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.
C. Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is required to protect against spills and splashes. Ensure the lab coat is fully buttoned.
-
Additional Protection: For tasks with a higher risk of significant spillage, a chemically resistant apron worn over the lab coat is recommended.[10]
D. Respiratory Protection:
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or if work must be conducted outside of a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary.[8][11] A proper fit test and training are required for respirator use.
Table 1: Summary of Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Enhanced Precaution (High-Risk Scenarios) |
| Eye/Face | Chemical Safety Goggles | Face Shield over Goggles |
| Hand | Nitrile Gloves | Butyl Rubber or Neoprene Gloves (Solvent Dependent) |
| Body | Flame-Resistant Lab Coat | Chemical-Resistant Apron |
| Respiratory | Not required in fume hood | Air-Purifying Respirator with Organic Vapor Cartridge |
III. Operational and Disposal Plans: A Step-by-Step Guide
A. Safe Handling and Storage Protocol:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5][7] It should be stored away from incompatible materials such as strong oxidizing agents.[6]
B. Spill Management:
-
Minor Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Major Spills: Evacuate the area and prevent entry. If safe to do so, increase ventilation. The spill should be cleaned up by trained personnel wearing appropriate PPE, including respiratory protection.
-
Reporting: All spills should be reported to the laboratory supervisor or safety officer.
C. Waste Disposal:
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), must be collected as hazardous chemical waste.[12]
-
Waste Containers: Use designated, properly labeled, and sealed containers for hazardous waste. Ensure the container is compatible with the waste being collected.[13]
-
Disposal Procedure: Follow your institution's specific procedures for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.[14]
IV. Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling the target compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
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Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]
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Quora. (2023, September 14). How to identify carboxylic acid in a chemical lab. Retrieved from [Link]
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Chemistry Steps. (2025, November 23). Preparation of Carboxylic Acids. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
